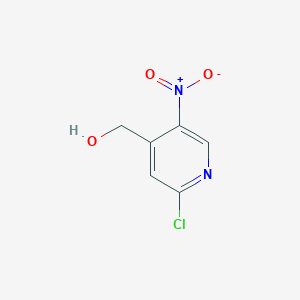![molecular formula C10H8N6O2 B13026351 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a pyrazole ring, making it a versatile scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable diamine with a nitrite, followed by further functionalization to introduce the carboxylic acid group . Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the triazolo-pyrazine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents like DMF.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Applications De Recherche Scientifique
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazolo core but differs in the fused ring structure.
1,2,3-Triazolo[4,5-b]pyrazine: Another triazolo-pyrazine derivative with different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A purine analogue with antitrypanosomal activity.
Uniqueness: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of a triazolo-pyrazine core with a pyrazole ring, providing a distinct scaffold for drug design. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for overcoming drug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C10H8N6O2 |
|---|---|
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-5-16-8(4-11-14-16)9(12-6)15-3-2-7(13-15)10(17)18/h2-5H,1H3,(H,17,18) |
Clé InChI |
CTAMLAFAAURXCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=CN=N2)C(=N1)N3C=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


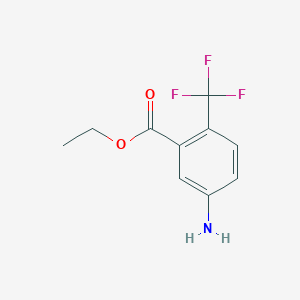
![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
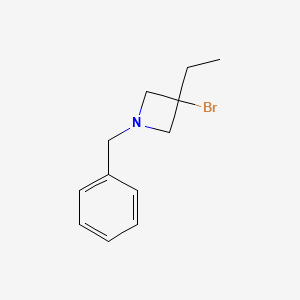
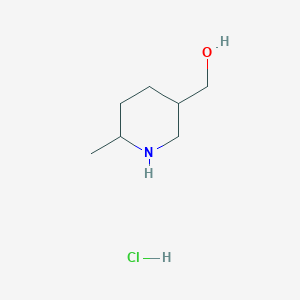


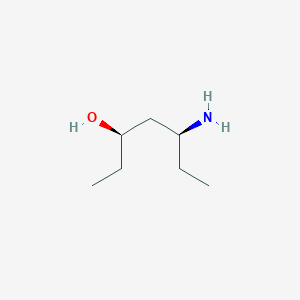
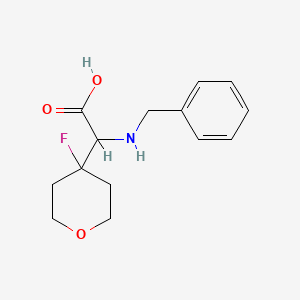
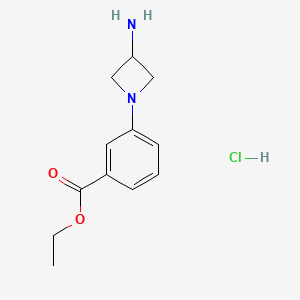
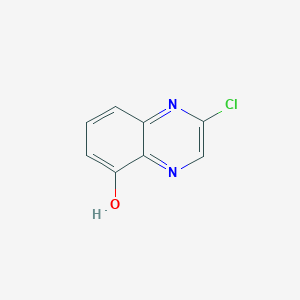
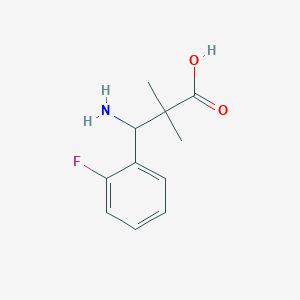
![(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13026344.png)
